Diphenylpropylphosphine

Description

Significance of Phosphine (B1218219) Ligands in Coordination Chemistry and Catalysis

Phosphine ligands are fundamental in coordination chemistry and catalysis, forming stable complexes with a variety of transition metals. prochemonline.comalfa-chemistry.com Their ability to act as strong σ-donors enhances the electron density at the metal center, which in turn can activate substrates for chemical reactions. fiveable.me This property is crucial in homogeneous catalysis, where phosphine ligands are used in a multitude of reactions, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, as well as hydrogenation and hydroformylation. prochemonline.comcfmot.de

The versatility of phosphine ligands allows for the precise tuning of a catalyst's reactivity and selectivity, leading to more efficient chemical processes. cfmot.de They play a key role in stabilizing the central metal atom and activating it for catalysis. sigmaaldrich.com Chiral phosphine ligands are particularly important in asymmetric catalysis, enabling the synthesis of a wide range of organic products with high selectivity. alfa-chemistry.com

Electronic and Steric Properties of Phosphines and their Influence on Reactivity

The reactivity of metal complexes is significantly influenced by the electronic and steric properties of the phosphine ligands attached to them. prochemonline.com The electronic properties are determined by the nature of the substituents on the phosphorus atom. Electron-donating groups increase the electron density on the phosphorus, making the ligand a stronger σ-donor. libretexts.org This increased electron density on the metal center can facilitate oxidative addition and enhance back-bonding to other ligands, such as carbon monoxide. alfa-chemistry.comlibretexts.org Conversely, electron-withdrawing groups decrease the electron density, making the phosphine a better π-acceptor. libretexts.org

The steric properties of phosphine ligands are often quantified by the Tolman cone angle, which measures the physical space a ligand occupies around the metal center. cfmot.de Bulky phosphine ligands can create a sterically hindered environment, which can promote reductive elimination and influence the coordination number of the metal complex. alfa-chemistry.comlibretexts.org The ability to independently modify both the electronic and steric properties of phosphine ligands makes them exceptionally versatile tools for designing catalysts with specific activities and selectivities. libretexts.org

Overview of Diphenylpropylphosphine as a Representative Phosphine Ligand

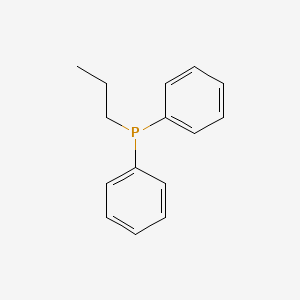

This compound, with the chemical formula C₁₅H₁₇P, is a specific type of tertiary phosphine ligand. sigmaaldrich.comscbt.com It features two phenyl groups and one propyl group attached to the central phosphorus atom. This structure gives it a unique combination of steric bulk from the phenyl groups and some flexibility from the propyl chain. It is classified as a monodentate phosphine ligand, meaning it coordinates to a metal center through its single phosphorus atom. sigmaaldrich.comtcichemicals.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7650-84-2 sigmaaldrich.comscbt.com |

| Molecular Formula | C₁₅H₁₇P sigmaaldrich.comscbt.com |

| Molecular Weight | 228.27 g/mol scbt.com |

| Appearance | Colorless to almost colorless clear liquid tcichemicals.com |

| Boiling Point | 163°C to 164°C (at 14 mmHg) fishersci.com |

| Density | 1.008 g/mL fishersci.com |

| Flash Point | >110°C (230°F) fishersci.com |

| Refractive Index | 1.6035 fishersci.com |

| Purity | Typically ≥96% scbt.com |

This interactive data table provides a summary of the key physical and chemical properties of this compound.

Scope and Objectives of Research on this compound

Research involving this compound often focuses on its application as a ligand in various catalytic systems. One area of investigation is its use in the synthesis of nanomaterials. For instance, a highly reactive form, this compound selenide (B1212193) (DPPrSe), has been instrumental in the facile synthesis of single PbSe magic-sized clusters. nih.gov This research highlights the role of the phosphine ligand's reactivity in controlling the nucleation and growth kinetics of nanocrystals. nih.gov

Another research avenue explores the coordination chemistry and photoluminescent properties of metal complexes containing this compound derivatives. Studies have shown that complexes of group 11 metals (Cu, Ag, Au) with pyrimidine-based phosphines, including a derivative of this compound, can exhibit interesting luminescence thermochromism. acs.org The objectives of such research include understanding the structure-property relationships in these complexes and exploring their potential applications in areas like sensors and light-emitting devices. acs.org Further research aims to synthesize and characterize new metal complexes with this compound and its derivatives to explore their catalytic activity and unique physical properties. acs.org

Structure

3D Structure

Propriétés

IUPAC Name |

diphenyl(propyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXGWYDSLJUQLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997873 | |

| Record name | Diphenyl(propyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7650-84-2 | |

| Record name | Diphenylpropylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7650-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, diphenylpropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007650842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl(propyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylpropylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization

Advanced Synthetic Routes for Diphenylpropylphosphine

The preparation of mixed arylalkyl tertiary phosphines such as this compound typically involves the formation of a phosphorus-carbon bond through nucleophilic substitution or addition reactions. The Grignard approach and the alkylation of metal phosphides are two prominent and effective strategies. elsevierpure.comresearchgate.net

A common and versatile method involves the reaction of a Grignard reagent with a halophosphine. researchgate.netnih.gov For the synthesis of this compound, this route utilizes the reaction of propylmagnesium halide (e.g., bromide or chloride) with chlorodiphenylphosphine. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether under an inert atmosphere to prevent oxidation of the phosphine (B1218219) product and side reactions with the highly reactive Grignard reagent.

Alternatively, this compound can be synthesized via the nucleophilic substitution of a propyl halide with a metal diphenylphosphide salt. researchgate.net Sodium or lithium diphenylphosphide is first prepared by the reduction of triphenylphosphine (B44618) with an alkali metal or by deprotonating diphenylphosphine (B32561). The resulting phosphide (B1233454) anion then acts as a potent nucleophile, displacing the halide from an n-propyl halide (e.g., 1-bromopropane) to form the desired tertiary phosphine.

The rational design of phosphine ligands is a cornerstone of modern catalyst development, aiming to control the activity, selectivity, and stability of metal complexes. acs.orgtandfonline.com The properties of a phosphine ligand are primarily defined by its steric and electronic characteristics, which can be systematically tuned by varying the substituents on the phosphorus atom. manchester.ac.uk

Electronic Effects: The electronic nature of a phosphine is described by its σ-donating and π-accepting ability. The n-propyl group in this compound is an electron-donating alkyl group, which increases the electron density on the phosphorus lone pair compared to a phenyl group. Consequently, this compound is a stronger σ-donor than the widely used triphenylphosphine. This enhanced donor strength can influence the electronic environment of a coordinated metal center, impacting its catalytic activity. The electronic effect can be quantified using Tolman's Electronic Parameter (TEP), which is determined by measuring the ν(CO) stretching frequency of a reference nickel complex. libretexts.org A lower TEP value indicates a stronger net electron-donating ligand.

The rational synthesis strategy for this compound is thus based on creating a ligand that combines the steric footprint of two phenyl rings with the increased electron-donating character of an n-propyl group, providing a distinct combination of properties compared to symmetric triaryl- or trialkylphosphines. acs.orgnih.gov

Table 1: Comparison of Steric and Electronic Properties of Selected Phosphine Ligands This table presents representative values to illustrate the relative differences between the ligands.

| Ligand | Formula | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP) (cm⁻¹) | Key Characteristics |

|---|---|---|---|---|

| Triphenylphosphine | P(C₆H₅)₃ | 145° | 2068.9 | Moderately bulky, weak σ-donor |

| This compound | P(C₆H₅)₂(C₃H₇) | ~140° | < 2068.9 | Moderately bulky, stronger σ-donor than PPh₃ |

| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 170° | 2056.4 | Very bulky, strong σ-donor |

| Trimethylphosphine | P(CH₃)₃ | 118° | 2064.1 | Small, strong σ-donor |

Achieving high purity and yield in the synthesis of tertiary phosphines requires careful control over reaction conditions to minimize side reactions, such as oxidation and over-alkylation, and to facilitate product isolation. nih.govnih.gov

For the Grignard synthesis , optimization focuses on several key parameters:

Reagent Stoichiometry : A slight excess of the Grignard reagent may be used to ensure complete conversion of the chlorophosphine, but a large excess can lead to purification challenges. researchgate.net

Temperature : The addition of the chlorophosphine to the Grignard reagent is often performed at low temperatures (e.g., 0 °C or below) to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.

Solvent : The choice of an anhydrous ethereal solvent is critical for the formation and stability of the Grignard reagent.

Inert Atmosphere : All operations must be conducted under a dry, oxygen-free atmosphere (e.g., nitrogen or argon) as tertiary phosphines are susceptible to oxidation, and Grignard reagents react readily with water and oxygen.

For the phosphide alkylation route , optimization involves:

Phosphide Formation : Ensuring the complete formation of the metal phosphide before the addition of the alkylating agent is crucial for high yield.

Alkylating Agent : The choice of leaving group on the propyl chain (e.g., Br > Cl) can affect the reaction rate.

Purification : this compound is a liquid that can be purified by vacuum distillation. sigmaaldrich.com To avoid oxidation during purification, phosphines are sometimes converted to their corresponding phosphine-borane complexes or phosphine oxides, which are more stable crystalline solids that can be purified by chromatography or recrystallization. nih.gov The pure phosphine can then be regenerated by deprotection or reduction. organic-chemistry.org

Table 2: General Optimization Parameters for this compound Synthesis

| Parameter | Grignard Route | Phosphide Alkylation Route | Rationale |

|---|---|---|---|

| Reactants | Propylmagnesium halide + Chlorodiphenylphosphine | Metal diphenylphosphide + 1-Halopropane | Selection of reactive and available starting materials. |

| Solvent | Anhydrous THF, Diethyl ether | Anhydrous THF, Dioxane | Essential for reagent stability and reaction medium. |

| Temperature | 0 °C to reflux | Room temperature to gentle heat | Controls reaction rate and minimizes side reactions. |

| Atmosphere | Inert (Nitrogen, Argon) | Inert (Nitrogen, Argon) | Prevents oxidation of phosphines and decomposition of organometallics. |

| Workup | Aqueous quench (e.g., NH₄Cl) | Aqueous quench, extraction | Neutralizes excess reagents and isolates the product. |

| Purification | Vacuum distillation, Chromatography | Vacuum distillation, Derivatization-Purification-Reduction | Isolates the final product to a high degree of purity. |

Derivatization of this compound for Tailored Applications

The trivalent phosphorus center in this compound is a versatile functional group that can be readily derivatized. The conversion to pentavalent phosphine chalcogenides (oxides, sulfides, and selenides) is a common strategy to modify the ligand's properties or to produce stable intermediates. rsc.org

The synthesis of this compound chalcogenides involves the oxidation of the phosphorus(III) center to a phosphorus(V) center. These reactions are typically high-yielding and straightforward.

This compound Oxide : Can be prepared by controlled oxidation using various oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen over time. hw.ac.uk

This compound Sulfide : Typically synthesized by reacting the phosphine with elemental sulfur (S₈) in a solvent like toluene (B28343) or benzene. rsc.org

This compound Selenide (B1212193) : Prepared analogously by reacting the phosphine with elemental selenium (typically grey selenium powder) or with a more reactive selenium source like potassium selenocyanate (B1200272) (KSeCN). hw.ac.ukmdpi.com

These chalcogenide derivatives are often air-stable, crystalline solids, which simplifies their handling and purification compared to the parent liquid phosphine.

The selenation of this compound to form this compound selenide is a representative and well-characterized derivatization reaction. The direct reaction with elemental selenium is the most common method. hw.ac.uk The phosphine is dissolved in an appropriate solvent, and a stoichiometric amount of grey selenium powder is added. The mixture is typically stirred at room temperature or with gentle heating until the selenium is fully consumed, resulting in a homogeneous solution.

The reaction progress and the final product can be effectively characterized using ³¹P{¹H} NMR spectroscopy. Upon selenation, the ³¹P chemical shift moves significantly downfield. Furthermore, the presence of the spin-active ⁷⁷Se isotope (I = 1/2, ~7.6% natural abundance) results in the appearance of "satellite peaks" flanking the main signal, with a characteristic one-bond coupling constant (¹J(P-Se)) that is indicative of the P=Se double bond. hw.ac.uk This coupling constant is also sensitive to the electronic environment of the phosphorus atom. mdpi.com

The chalcogenation of a tertiary phosphine is fundamentally a redox process where the phosphine is oxidized and the chalcogen is reduced. The mechanism involves the nucleophilic attack of the electron lone pair on the phosphorus atom onto an electrophilic chalcogen atom. uni-regensburg.de

In the reaction with elemental sulfur (S₈) or selenium (which exists in various allotropic forms, including rings and chains), the phosphine attacks one of the chalcogen atoms in a ring or chain. This nucleophilic attack leads to the cleavage of a chalcogen-chalcogen bond, forming a zwitterionic intermediate of the type R₃P⁺–(Ch)ₙ–Ch⁻. This intermediate then rapidly collapses to form the stable phosphine chalcogenide (R₃P=Ch) and a shorter chalcogen chain.

The reaction mechanism can be viewed as analogous to the first step of the Wittig reaction, where the strong oxygenophilicity of phosphorus is the driving force. uni-regensburg.de In chalcogenation, the high affinity of phosphorus for heavier chalcogens drives the formation of the stable P=S or P=Se double bond. Studies on related chalcogen exchange reactions suggest the involvement of a highly strained, four-membered cyclic transition state, highlighting the intimate interaction between the phosphorus and chalcogen centers during the transfer process. uni-regensburg.de Kinetic studies of related phosphine-catalyzed reactions show that the initial nucleophilic addition of the phosphine to the electrophile is often the rate-determining step. pku.edu.cnnih.gov

Functionalization for Immobilization and Heterogenization

The heterogenization of homogeneous catalysts is a critical strategy for simplifying catalyst recovery and recycling, thereby enhancing the economic and environmental sustainability of chemical processes. For catalysts derived from this compound, immobilization is typically achieved by tethering the phosphine ligand to an insoluble solid support. This process requires the introduction of a functional group onto the this compound molecule, most commonly on the propyl chain, which can then form a covalent bond with a functionalized support material.

The general approach involves a multi-step synthesis beginning with the preparation of a this compound derivative bearing a reactive functional group (e.g., hydroxyl, amino, or halide) at the terminus of the propyl chain. This functionalized phosphine is then reacted with a solid support that has been pre-functionalized with a complementary reactive group. Common solid supports include inorganic oxides like silica (B1680970) and organic polymers such as polystyrene.

A well-documented strategy for the immobilization of phosphine ligands involves the functionalization of silica supports. This method leverages the reactivity of surface silanol (B1196071) groups (Si-OH) on silica gel. For instance, a bifunctional linker molecule, such as an organosilane, can be used to first modify the silica surface and then attach the phosphine ligand.

One established method involves the reaction of a ruthenium(II)-m-trisulfonated triphenylphosphine (mTPPTS) complex with silica that has been functionalized with diphenylphosphine groups attached via alkyl chains. researchgate.net This approach can be adapted for this compound. The process begins with the surface modification of silica gel. For example, silica can be treated with (3-chloropropyl)trimethoxysilane. The resulting chloro-functionalized silica can then undergo a nucleophilic substitution reaction with a lithium or sodium salt of diphenylphosphine to yield the immobilized this compound ligand.

Alternatively, a this compound derivative containing a terminal functional group can be synthesized first and then grafted onto a pre-functionalized support. For example, (3-hydroxypropyl)diphenylphosphine can be prepared and subsequently reacted with a silica support functionalized with isocyanate or chlorosilane groups. Similarly, (3-aminopropyl)diphenylphosphine can be coupled to supports containing carboxylic acid or epoxy functionalities.

The choice of linker and solid support can significantly influence the properties of the resulting heterogeneous catalyst, including its activity, selectivity, and stability. The length and nature of the alkyl chain connecting the phosphine to the support can affect the flexibility and accessibility of the catalytic center. researchgate.net

Below is a table summarizing representative functionalization and immobilization strategies for phosphine ligands, which are applicable to this compound, on silica supports.

| Functional Group on this compound Derivative | Solid Support | Linker/Functional Group on Support | Coupling Chemistry |

| P-H (from Diphenylphosphine) | Silica Gel | (3-Chloropropyl)trimethoxysilane | Nucleophilic substitution |

| Propyl-OH | Isocyanate-functionalized Silica | Isocyanate | Urethane bond formation |

| Propyl-NH2 | Carboxylic acid-functionalized Silica | Carboxylic acid | Amide bond formation |

| Propyl-SH | Halide-functionalized Silica | Alkyl halide | Thioether bond formation |

These methodologies provide a versatile toolkit for the development of robust, recyclable catalysts based on this compound, enabling their application in a wide range of industrial and laboratory-scale chemical transformations.

Coordination Chemistry of Diphenylpropylphosphine Complexes

Complex Formation with Transition Metals

Diphenylpropylphosphine serves as a ligand in the formation of complexes with a range of transition metals, including copper, palladium, and rhodium. The nature of these complexes, from their geometry to their reactivity, is dictated by the interplay between the metal's coordination preferences and the ligand's steric bulk and electronic character.

Copper(I) Complexes

The coordination chemistry of phosphine (B1218219) ligands with copper(I) is extensive, leading to complexes with diverse structures and interesting photophysical properties.

Structural Characterization of Copper(I)-Diphenylpropylphosphine Complexes

While specific structural data for copper(I) complexes featuring exclusively this compound is not extensively documented in readily available literature, the general principles of copper(I)-phosphine coordination provide a framework for understanding their likely structures. Copper(I), with its d¹⁰ electronic configuration, typically forms complexes with coordination numbers ranging from two to four, leading to linear, trigonal planar, or tetrahedral geometries, respectively. The coordination of this compound to a copper(I) center would result in the formation of complexes whose stoichiometry and structure are influenced by factors such as the nature of the counter-ion and the solvent system used during synthesis.

Palladium(II) Complexes

Palladium(II) complexes containing phosphine ligands are of significant interest, particularly due to their widespread applications in catalysis.

Formation of Chelating Bis(phosphine) Palladium(II) Complexes

Although this compound is a monodentate ligand, it can be incorporated into systems that form chelating bis(phosphine) palladium(II) complexes. This is typically achieved by using a backbone that links two diphenylphosphino groups. However, for discrete this compound ligands, the formation of a bis(phosphine) complex would involve the coordination of two separate ligand molecules to the palladium(II) center. Such complexes, with the general formula [PdX₂(PPh₂Pr)₂] (where X is a halide or another anionic ligand), typically adopt a square planar geometry. The relative orientation of the phosphine ligands can be either cis or trans, with the specific isomer often depending on the steric bulk of the phosphine and the synthetic conditions employed.

Ligand Exchange Dynamics and Stability of Metal-Diphenylpropylphosphine Complexes

The stability of metal-diphenylpropylphosphine complexes is a measure of the strength of the metal-phosphorus bond and is quantified by the stability constant (or formation constant) of the complex in solution. wikipedia.orgscispace.com This stability is influenced by several factors, including the nature of the metal ion, the solvent, and the electronic and steric properties of the this compound ligand itself. Generally, phosphine complexes are thermodynamically stable. mdpi.com

Ligand exchange reactions in square planar complexes, such as those commonly formed by Pd(II) and Pt(II), typically proceed through an associative mechanism involving a five-coordinate transition state. The rate of these exchange reactions is sensitive to the steric bulk of the entering and leaving ligands, as well as the nature of the metal center. For instance, palladium(II) complexes undergo ligand exchange reactions at rates that are approximately 10^4 to 10^5 times faster than their platinum(II) analogues. researchgate.net

While specific kinetic data for ligand exchange involving this compound are not extensively documented in the available literature, general principles suggest that its exchange rate would be influenced by the steric profile of the propyl group. In comparison to the bulkier triphenylphosphine (B44618), this compound would be expected to undergo slightly faster ligand exchange due to reduced steric hindrance around the metal center.

Table 1: Factors Influencing the Stability of Metal-Phosphine Complexes

| Factor | Description | Impact on this compound Complexes |

| Nature of the Metal Ion | Hardness/softness, oxidation state, and ionic radius of the metal center. | This compound, as a soft ligand, will form more stable complexes with soft metal ions like Pd(II), Pt(II), and Rh(I). |

| Steric Properties of the Ligand | The size of the substituents on the phosphorus atom influences the accessibility of the metal center. | The propyl group is less sterically demanding than a third phenyl group, potentially leading to slightly lower stability compared to triphenylphosphine complexes due to electronic effects, but allowing for less hindered coordination. |

| Electronic Properties of the Ligand | The σ-donating and π-accepting ability of the phosphine. | The alkyl (propyl) group is more electron-donating than a phenyl group, which increases the electron density on the phosphorus and enhances its σ-donor capability, contributing to a strong metal-phosphorus bond. |

| Chelate Effect | The enhanced stability of complexes with polydentate ligands compared to those with analogous monodentate ligands. | As a monodentate ligand, this compound does not benefit from the chelate effect. samaterials.com |

| Solvent | The coordinating ability of the solvent can influence ligand exchange equilibria. | In strongly coordinating solvents, ligand exchange with solvent molecules can compete with the coordination of this compound. |

Catalytic Applications of Diphenylpropylphosphine

Homogeneous Catalysis with Diphenylpropylphosphine Ligands

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This compound serves as a ligand that coordinates to a central metal atom, modifying its catalytic activity. The nature of the phosphine (B1218219) ligand is crucial in tuning the catalyst's performance in a variety of reactions, including cross-coupling, hydrogenation, and hydroformylation.

Cross-coupling reactions are a class of chemical reactions that involve the formation of a carbon-carbon bond with the aid of a metal catalyst, most commonly palladium. nih.gov Phosphine ligands are essential in these reactions as they stabilize the palladium catalyst and influence its reactivity. nih.gov The general mechanism for a Suzuki-Miyaura coupling, a prominent type of cross-coupling reaction, involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

The role of the phosphine ligand, such as this compound, is critical throughout the catalytic cycle. The electron-donating ability of the phosphine facilitates the oxidative addition of the aryl halide to the Pd(0) center. The steric bulk of the ligand influences the rate of reductive elimination, which is the product-forming step. While a wide variety of phosphine ligands have been developed for cross-coupling reactions, detailed research findings specifically on the use of this compound are not extensively documented in publicly available literature. However, the performance of catalysts bearing ligands with similar alkyl-aryl phosphine structures suggests that this compound would be a competent ligand in reactions like the Suzuki-Miyaura and Heck couplings. nih.govwikipedia.orgiiste.orgresearchgate.net

The Heck reaction, another significant palladium-catalyzed cross-coupling reaction, involves the coupling of an unsaturated halide with an alkene. wikipedia.org The mechanism also proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and beta-hydride elimination. libretexts.orgyoutube.com The phosphine ligand plays a crucial role in stabilizing the active palladium species and influencing the regioselectivity and efficiency of the reaction. organic-chemistry.org

| Reaction | Catalyst Precursor | Ligand Type | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2, Pd2(dba)3 | Trialkyl/Triaryl/Alkyldiaryl Phosphines | K3PO4, K2CO3, Cs2CO3 | Toluene (B28343), Dioxane, THF | Room Temp. to 120 °C |

| Heck | Pd(OAc)2, PdCl2 | Triaryl/Alkyldiaryl Phosphines | Et3N, K2CO3 | DMF, Acetonitrile | 80-140 °C |

Hydrogenation is a chemical reaction that results in an addition of hydrogen (H₂), usually to unsaturated compounds. This process is typically catalyzed by metals such as ruthenium, rhodium, and iridium, often in combination with chiral phosphine ligands for asymmetric hydrogenation. nih.gov These reactions are fundamental in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. d-nb.infotum.de

| Metal | Ligand Type | Substrate | Key Features |

|---|---|---|---|

| Ruthenium | Chiral Diphosphines (e.g., BINAP) and Diamines | Aromatic and Aliphatic Ketones | High enantioselectivity and activity. |

| Rhodium | Chiral Diphosphines (e.g., DIPAMP) | Prochiral Enamides | Pioneering work in asymmetric hydrogenation. |

| Iridium | Chiral P,N-Ligands (e.g., PHOX) | Unfunctionalized Olefins | Effective for non-coordinating substrates. |

Hydroformylation, also known as the oxo process, is an industrial process for the production of aldehydes from alkenes. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. The most common catalysts are rhodium complexes with phosphine ligands. rsc.org The choice of phosphine ligand is critical as it influences both the rate and the regioselectivity of the reaction (i.e., the ratio of linear to branched aldehyde products). nih.gov

The hydroformylation of propene is a significant industrial process for the production of butyraldehyde. The reaction is typically catalyzed by a rhodium complex with a phosphine ligand, such as triphenylphosphine (B44618). researchgate.net The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of steps including ligand dissociation, alkene coordination, migratory insertion to form an alkyl-rhodium intermediate, coordination of carbon monoxide, migratory insertion to form an acyl-rhodium intermediate, and finally, hydrogenolysis to release the aldehyde product and regenerate the catalyst. researchgate.net

The kinetics of the reaction are complex and depend on the partial pressures of propene, carbon monoxide, and hydrogen, as well as the concentrations of the rhodium catalyst and the phosphine ligand. researchgate.net The concentration of the phosphine ligand is particularly important as it can affect the number of phosphine ligands coordinated to the rhodium center, which in turn influences the regioselectivity. Generally, a higher phosphine concentration favors the formation of the linear aldehyde due to steric hindrance. While extensive research has been conducted on various phosphine ligands in propene hydroformylation, specific kinetic data and detailed mechanistic studies for catalysts bearing the this compound ligand are not extensively reported.

| Parameter | Effect on Rate | Effect on n/iso Ratio |

|---|---|---|

| Temperature | Increases | Decreases |

| CO Partial Pressure | Complex (often inhibitory at high pressures) | Decreases |

| H2 Partial Pressure | Increases | Increases |

| Phosphine Concentration | Complex (can be inhibitory) | Increases |

Hydroformylation Reactions

Heterogeneous Catalysis and Supported Systems

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants. A common approach is to immobilize a homogeneous catalyst onto a solid support, which facilitates catalyst separation and recycling. nih.gov Porous materials are often used as supports due to their high surface area. physchem.czrsc.orgtaylorfrancis.com

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. rsc.org This "frustration" leaves the reactivity of both the acid and the base available to activate small molecules, such as H₂. Phosphines are commonly employed as the Lewis base component in FLPs.

The integration of FLPs into porous materials creates heterogeneous FLP catalysts. This can be achieved by anchoring either the Lewis acid or the Lewis base, or both, to the porous support. mdpi.com For instance, a phosphine like this compound could be chemically bonded to the surface of a porous polymer or silica (B1680970). daneshyari.commdpi.com The resulting material would have accessible Lewis basic sites from the immobilized phosphine. When combined with a Lewis acid, either in solution or also anchored to the support, a porous FLP system can be generated.

These heterogeneous FLP catalysts offer the potential for metal-free hydrogenation and other transformations, with the added benefits of catalyst recyclability and stability. While the concept is well-established, specific examples and detailed catalytic data for the integration of this compound into porous FLP systems are not widely available in the current literature.

Integration of this compound in Porous Frustrated Lewis Pair (FLP) Catalysts

Design and Synthesis of Porous FLP Catalysts with this compound

The development of heterogeneous frustrated Lewis pair (FLP) catalysts is a key area of research, aiming to overcome the challenges of separating homogeneous catalysts from reaction products. A prominent strategy involves immobilizing the Lewis base or acid component onto a solid support. This compound has been successfully used as the Lewis base in the synthesis of such porous FLP catalysts.

One established method is the grafting or impregnation of this compound onto mesoporous silica materials, such as SBA-15, that have been pre-functionalized with Lewis acidic metal sites (e.g., Ti, Al, or Zr). acs.orgunt.eduscience.govacs.org This process creates solid-supported, air-stable Lewis acid-base pairs. acs.orgunt.eduscience.govacs.org The synthesis involves the careful functionalization of the porous support, followed by the introduction of this compound, which attaches to the surface.

The resulting materials are characterized using a variety of techniques to confirm the successful immobilization and the integrity of the phosphine moiety. Solid-state ³¹P MAS NMR spectroscopy is a crucial tool, with immobilized this compound typically showing a characteristic signal at approximately -17 ppm. vdoc.pub This confirms that the phosphine is chemically intact on the support. Other techniques, including solid-state ¹³C NMR, low-temperature N₂ physisorption, X-ray photoelectron spectroscopy (XPS), and energy-dispersive X-ray (EDX) mapping, are used to provide a detailed characterization of the material's structure, porosity, and elemental distribution. acs.org

| Support Material | Lewis Acid Center | Immobilization Method | Characterization Techniques | Ref. |

| SBA-15 | Ti, Al, Zr | Grafting / Impregnation | ³¹P MAS NMR, ¹³C MAS NMR, N₂ physisorption, XPS, EDX | acs.orgacs.org |

| Polymeric Support | - | Immobilization | ³¹P NMR | vdoc.pub |

Catalytic CO2 Hydrogenation with this compound-based FLPs

The catalytic hydrogenation of carbon dioxide (CO₂) into value-added chemicals like formic acid or methanol (B129727) is a critical reaction for carbon capture and utilization (CCU) strategies. Frustrated Lewis pairs have shown significant promise as metal-free catalysts for this transformation. This compound-based systems have been investigated in this context, both in homogeneous and heterogeneous forms.

While homogeneous rhodium complexes containing a this compound analogue have been synthesized and studied for CO₂ hydrogenation, the focus for FLP chemistry has shifted towards heterogeneous systems for enhanced applicability. researchgate.net The solid-supported Lewis acid-base pairs, created by immobilizing this compound on metalated SBA-15, have been specifically studied for their potential interactions with CO₂. acs.org These materials are effective solid adsorbents for CO₂, which is the first step in the catalytic cycle of hydrogenation. acs.org The strength of the Lewis acid-base pair on the solid support correlates with its affinity for CO₂, a key factor in designing active catalysts. acs.org The mechanism involves the FLP activating H₂ and subsequently facilitating the reduction of the captured CO₂.

| Catalyst System | Reactants | Product | Key Finding | Ref. |

| Rh(diphosphine)₂ complex with this compound analogue | CO₂, H₂ | Formate | Synthesis and characterization for CO₂ hydrogenation. | researchgate.net |

| This compound on metalated SBA-15 | CO₂ (adsorption) | - | Material shows affinity for CO₂; strength of Lewis pair correlates to adsorption. | acs.org |

Recyclability and Stability of Immobilized this compound Catalysts

A primary motivation for immobilizing homogeneous catalysts is to enhance their stability and enable their recovery and reuse, which is crucial for industrial applications. Catalytic systems incorporating immobilized this compound have been designed and tested with these objectives in mind.

By grafting this compound onto solid supports like mesoporous silica or polymers, robust and recyclable catalysts can be created. vdoc.pubacs.org These heterogeneous catalysts can be easily separated from the reaction mixture through simple filtration, avoiding complex and costly separation processes. The stability of these catalysts has been demonstrated through multiple catalytic cycles. For instance, supported phosphine/borane adducts have been shown to be recyclable multiple times in hydrogenation reactions without significant loss of activity. acs.org The integrity of the immobilized this compound after use can be confirmed by techniques like ³¹P NMR spectroscopy, ensuring that the active species remains intact throughout the catalytic process. vdoc.pub This demonstrates the potential of these materials as stable, long-lasting, and reusable catalysts for various chemical transformations. acs.org

Asymmetric Catalysis with Chiral this compound Derivatives

Based on the available scientific literature from the performed searches, there is no specific information regarding the design, synthesis, or application of chiral derivatives of this compound in asymmetric catalysis. Research in this specific area has not been detailed in the consulted sources.

Lack of Specific Research Data for this compound

A comprehensive search of scientific literature and computational chemistry databases has revealed a significant lack of specific theoretical and computational studies focused solely on the chemical compound this compound. While extensive research exists for the broader class of phosphine ligands, particularly for analogues such as Triphenylphosphine, specific high-level computational investigations detailing the electronic structure, spectroscopic parameters, reaction mechanisms, and coordination chemistry of this compound are not available in published research.

Methodologies like Density Functional Theory (DFT) and other quantum chemical calculations are powerful tools for investigating molecular properties. For a given phosphine, these studies would typically provide insights into:

Electronic Structure and Bonding: Analyzing molecular orbitals (HOMO, LUMO), electron density distribution, and the nature of the phosphorus-carbon and phosphorus-lone pair interactions.

Spectroscopic Parameters: Predicting vibrational frequencies (IR/Raman) and NMR chemical shifts (³¹P, ¹³C, ¹H) to complement experimental data.

Reaction Mechanisms: Mapping potential energy surfaces for reactions where this compound might act as a catalyst or reactant, identifying transition states and calculating activation energies.

Coordination Chemistry: Modeling the interaction of the phosphine ligand with various metal centers, assessing bond energies, and analyzing the electronic and steric effects of the diphenyl and propyl groups on the resulting metal complex.

However, without specific studies performed on this compound, it is not possible to provide a scientifically accurate and detailed article containing specific research findings or data tables as requested. Generating such content would require fabricating data, which falls outside the scope of providing factual and reliable information.

Therefore, the detailed article structured around the provided outline cannot be generated at this time due to the absence of the necessary underlying scientific research on this compound.

Theoretical and Computational Investigations

Molecular Dynamics Simulations of Diphenylpropylphosphine Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique can provide detailed insights into the conformational dynamics, intermolecular interactions, and bulk properties of chemical systems. While specific molecular dynamics simulation studies focused exclusively on pure or solvated this compound are not extensively documented in publicly available literature, the principles and methodologies for such investigations are well-established. A theoretical approach to simulating a this compound system would yield valuable data on its behavior at the atomic level.

Such simulations would typically involve the following steps:

System Setup: A simulation box is created containing a number of this compound molecules. To study the compound's behavior in a liquid state or in solution, solvent molecules (e.g., water, chloroform (B151607), or hexane) are added to the box. The initial positions of the molecules are typically arranged in a grid or randomly.

Force Field Selection: A suitable force field is chosen to describe the potential energy of the system. Force fields are sets of parameters and equations that define the interactions between atoms, including bond stretching, angle bending, torsional potentials, and non-bonded van der Waals and electrostatic interactions. For a molecule like this compound, common choices would include general organic force fields such as OPLS (Optimized Potentials for Liquid Simulations), AMBER (Assisted Model Building with Energy Refinement), or CHARMM (Chemistry at HARvard Macromolecular Mechanics). Custom parameters for the phosphorus atom and its specific bonding environment might need to be developed or validated.

Simulation Protocol: The simulation begins with an energy minimization step to relax any unfavorable initial contacts. This is followed by an equilibration phase, where the system is brought to the desired temperature and pressure (e.g., using NVT or NPT ensembles). Finally, a production run is performed, during which the trajectories of the atoms are saved at regular intervals for later analysis.

Detailed Research Findings from Hypothetical Simulations

Analysis of the trajectories from a hypothetical MD simulation of this compound in a solvent like hexane (B92381) could provide the following insights:

Conformational Dynamics: The flexibility of the propyl chain and the rotation of the phenyl groups are key aspects of this compound's structure. MD simulations can quantify the conformational preferences of the P-C-C-C dihedral angle in the propyl group and the C-C-P-C dihedral angles involving the phenyl rings. This would reveal the most stable conformations and the energy barriers between them.

Solvation Structure: The arrangement of solvent molecules around the this compound molecule can be analyzed by calculating radial distribution functions (RDFs). This would show, for instance, how the nonpolar hexane molecules pack around the hydrophobic phenyl groups and the propyl chain.

Translational and Rotational Motion: The simulations can be used to calculate the diffusion coefficient of this compound, providing a measure of its mobility within the solvent. Rotational correlation times can also be determined, offering insight into how quickly the molecule tumbles and reorients.

Intermolecular Interactions: In simulations of pure this compound, the nature and strength of the interactions between molecules could be investigated. This would primarily involve van der Waals forces between the phenyl rings and alkyl chains of neighboring molecules, influencing the bulk properties of the liquid such as density and viscosity.

The data generated from such simulations are extensive and can be presented in various formats, including interactive data tables that allow for a deeper exploration of the results.

Interactive Data Table: Hypothetical Conformational Analysis of the Propyl Chain

The table below illustrates the type of data that could be obtained from an MD simulation for the dihedral angle of the C-C bond closest to the phosphorus atom in the propyl chain (P-C1-C2-C3). The populations are derived from the statistical analysis of the molecule's trajectory over the course of the simulation.

| Dihedral Angle Range (degrees) | Conformation | Population (%) |

| -180 to -120 | anti | 15 |

| -120 to 0 | gauche- | 35 |

| 0 to 120 | gauche+ | 35 |

| 120 to 180 | anti | 15 |

Note: The data in this table is illustrative and represents hypothetical results from a molecular dynamics simulation for the purpose of demonstrating the potential output of such a study.

This hypothetical data suggests that the propyl chain in this compound predominantly adopts gauche conformations, which can have significant implications for its steric profile and coordination behavior when acting as a ligand in organometallic chemistry.

Advanced Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of Diphenylpropylphosphine in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various hydrogen environments within the this compound molecule. The spectrum provides key information based on chemical shifts (δ), signal multiplicity (splitting pattern), and integration (relative number of protons).

In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the propyl and phenyl protons. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the downfield region, generally between δ 7.26 and 7.60 ppm. The propyl group gives rise to three distinct signals in the upfield region: a triplet corresponding to the terminal methyl (CH₃) protons around δ 1.14 ppm, a multiplet for the central methylene (B1212753) (CH₂) protons at approximately δ 1.6 ppm, and another multiplet for the methylene protons adjacent to the phosphorus atom (P-CH₂) around δ 2.1 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.26 – 7.60 | Multiplet (m) | Aromatic protons (10H, C₆H₅) |

| 2.1 | Triplet (t) | Methylene protons (2H, P-CH₂) |

| 1.6 | Triplet (t) | Methylene protons (2H, CH₂) |

| 1.14 | Triplet (t) | Methyl protons (3H, CH₃) |

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific and sensitive technique for characterizing organophosphorus compounds. Since ³¹P is a spin-½ nucleus with 100% natural abundance, it provides sharp, easily interpretable signals.

The ³¹P NMR spectrum of this compound in CDCl₃ shows a single resonance, confirming the presence of a single phosphorus environment. This signal appears at a chemical shift of approximately -16.2 ppm (relative to an 85% H₃PO₄ standard). This chemical shift value is characteristic of a trivalent phosphine (B1218219) with alkyl and aryl substituents. The spectrum is typically recorded with proton decoupling, resulting in a sharp singlet.

While this compound itself is not analyzed by ⁷⁷Se NMR, its selenium derivative, this compound selenide (B1212193) (Ph₂P(Se)Pr), can be readily characterized using this technique. The reaction of the phosphine with elemental selenium yields the corresponding phosphine selenide, which provides valuable electronic information about the parent phosphine.

⁷⁷Se NMR spectroscopy, often used in conjunction with ³¹P NMR, is a powerful tool for studying the P=Se bond. Key parameters obtained are the ⁷⁷Se chemical shift (δSe) and the one-bond phosphorus-selenium coupling constant (¹J(P,Se)). Although specific experimental data for this compound selenide is not widely reported, analysis of analogous tertiary phosphine selenides provides insight into the expected results. For instance, the ¹J(P,Se) coupling constant is highly sensitive to the electronic nature of the substituents on the phosphorus atom. nih.govnih.gov More electron-withdrawing groups on the phosphorus tend to increase the magnitude of ¹J(P,Se), which typically ranges from 700 to 950 Hz for triaryl- and trialkylphosphine selenides. nih.govgoogle.com.na This coupling constant is often used as a reliable probe for the basicity and nucleophilicity of the parent phosphine. google.com.naresearchgate.net The ⁷⁷Se chemical shift is also indicative of the electronic environment around the selenium atom. nih.govgoogle.com

X-ray Diffraction Analysis

X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline solids, providing precise measurements of bond lengths, bond angles, and unit cell parameters. For this compound, structural data has been deposited in the Crystallography Open Database (COD) under the identification numbers 2219850 and 4130300. sigmaaldrich.com

This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. The expected structure would confirm a tetrahedral geometry around the phosphorus atom, with two phenyl groups and one propyl group attached. Detailed parameters such as P-C bond lengths and C-P-C bond angles would be precisely determined, offering insight into the steric and electronic effects of the substituents. However, the specific crystallographic data from the deposited structures, including unit cell dimensions and key bond lengths, were not available in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

The mass spectrum of this compound confirms its molecular weight of 228.27 g/mol . Data from the National Institute of Standards and Technology (NIST) mass spectrometry library indicates a total of 110 peaks in the electron ionization (EI) spectrum. nih.gov The analysis reveals a characteristic fragmentation pattern that helps to confirm the structure.

Table 2: Key Mass Spectrometry Peaks for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 199 | Top Peak | Fragment ion |

| 183 | 2nd Highest | Fragment ion |

| 108 | 3rd Highest | Fragment ion |

Spectroscopic Methods

Spectroscopic methods investigate the interaction between matter and electromagnetic radiation, providing valuable information about molecular structure and electronic properties.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. This technique is highly effective for identifying the functional groups present in a compound. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features: the phenyl rings, the propyl group, and the phosphorus-carbon bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. vscht.czlibretexts.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Rings | 3100-3000 | libretexts.org |

| C-H Stretch (Aliphatic) | Propyl Group | 2960-2850 | libretexts.org |

| C=C Stretch (In-ring) | Phenyl Rings | 1600-1400 | libretexts.org |

| C-H Bend (Aliphatic) | Propyl Group | 1470-1350 | libretexts.org |

| C-H "oop" (Aromatic) | Phenyl Rings | 900-675 | libretexts.org |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. For aromatic compounds like this compound, the primary absorptions are due to π→π* transitions within the phenyl rings. The UV-Vis spectrum of the related compound, triphenylphosphine (B44618), shows strong absorptions in the ultraviolet region. nist.gov Similarly, other triarylphosphines exhibit transient absorption spectra associated with their radical cations, which can be generated via photolysis. tandfonline.comresearchgate.net The spectrum of this compound is expected to be similar to that of triphenylphosphine, characterized by intense absorption bands in the UV range. The exact position and intensity of these bands (λmax) provide information about the electronic structure of the conjugated system.

Electrochemical Characterization Techniques

Electrochemical techniques are used to study the redox properties of molecules. For organophosphorus compounds, cyclic voltammetry (CV) is a commonly employed method to investigate their oxidation and reduction behavior. The anodic oxidation of triphenylphosphine has been studied using cyclic voltammetry, revealing a one-electron oxidation process to form a cation radical. rsc.org Similar studies on other phosphine gold thiolate complexes also utilize CV to probe their oxidative processes. nih.gov

The electrochemical characterization of this compound would involve using a three-electrode system to measure the current response to a varying potential. The resulting voltammogram would provide the oxidation potential of the compound. This potential is a measure of the ease with which the compound loses an electron. The presence of the electron-donating propyl group in this compound would likely influence its oxidation potential relative to triphenylphosphine. This technique is valuable for understanding the electronic properties of the phosphorus center and predicting the compound's reactivity in redox reactions.

Q & A

Q. How should researchers design studies to explore this compound’s role in photoredox catalysis?

- Methodological Answer :

- Use UV-Vis spectroscopy to characterize ligand-metal charge-transfer bands.

- Pair with redox-active metals (e.g., Ru or Ir) and monitor reaction progress under controlled light wavelengths.

- Employ quenching experiments and electron paramagnetic resonance (EPR) to identify radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.